2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a nitrobenzene sulfonyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-nitrobenzenesulfonyl chloride and pyridine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reaction Control: Precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include:
Amino Derivatives: From reduction of the nitro group.
Sulfonic Acids: From oxidation of the sulfonyl group.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrobenzene sulfonyl group into other molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine.
4-Nitrobenzenesulfonyl Chloride: Similar in structure but with the nitro group in the para position.
2-Nitrophenylsulfonyl Chloride: Another structural isomer with similar reactivity.
Uniqueness
This compound is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61174-19-4 |
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Molecular Formula |
C11H8N2O5S |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8N2O5S/c14-12-8-4-3-7-11(12)19(17,18)10-6-2-1-5-9(10)13(15)16/h1-8H |
InChI Key |
BNFNVZMPPASGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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